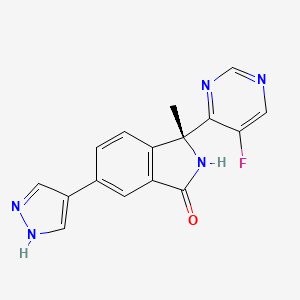

(S)-LY3177833

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

(3R)-3-(5-fluoropyrimidin-4-yl)-3-methyl-6-(1H-pyrazol-4-yl)-2H-isoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FN5O/c1-16(14-13(17)7-18-8-19-14)12-3-2-9(10-5-20-21-6-10)4-11(12)15(23)22-16/h2-8H,1H3,(H,20,21)(H,22,23)/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNLVLWZENYQYRT-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=C(C=C2)C3=CNN=C3)C(=O)N1)C4=NC=NC=C4F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(C2=C(C=C(C=C2)C3=CNN=C3)C(=O)N1)C4=NC=NC=C4F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(S)-LY3177833: A Technical Guide to its Mechanism of Action as a Cdc7 Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of (S)-LY3177833, a potent and orally active inhibitor of Cell Division Cycle 7 (Cdc7) kinase. This document details the core signaling pathway affected by (S)-LY3177833, presents quantitative data on its activity, and provides detailed experimental protocols for key assays used to characterize its function.

Core Mechanism of Action: Inhibition of Cdc7 Kinase and DNA Replication Initiation

(S)-LY3177833 exerts its anti-cancer effects by targeting Cdc7 kinase, a serine/threonine kinase that plays a crucial role in the initiation of DNA replication.[1] Cdc7 forms an active complex with its regulatory subunit, Dbf4 (Dbf4-dependent kinase, DDK), which is essential for the transition from the G1 to the S phase of the cell cycle.[2][3]

The primary substrate of the DDK complex is the minichromosome maintenance (MCM) protein complex (MCM2-7), a key component of the pre-replication complex (pre-RC).[2][4] Phosphorylation of the N-terminal tails of MCM subunits, particularly MCM2, MCM4, and MCM6, by Cdc7 is a critical event that facilitates the recruitment of other essential replication factors, such as Cdc45.[2][4] This leads to the unwinding of DNA at replication origins and the commencement of DNA synthesis.[4]

By inhibiting Cdc7 kinase activity, (S)-LY3177833 prevents the phosphorylation of the MCM complex. This action halts the initiation of DNA replication, leading to cell cycle arrest and, subsequently, apoptosis in cancer cells, which are often highly dependent on efficient DNA replication for their rapid proliferation.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data for (S)-LY3177833's inhibitory activity and cellular effects.

| Parameter | Value | Assay Conditions | Reference |

| IC50 (Cdc7 Kinase) | 3.3 nM | ADP production in an enzyme assay | [6] |

| IC50 (MCM2-S53 Phosphorylation) | 0.29 µM | H1299 cells | [6] |

Table 1: In Vitro and Cellular Activity of (S)-LY3177833

| Animal Model | Cell Line | Dosing Regimen | Outcome | Reference |

| Mouse Xenograft | SW620 (human colorectal adenocarcinoma) | 10, 20, and 30 mg/kg, twice per day | Reduced tumor growth | [6] |

Table 2: In Vivo Efficacy of (S)-LY3177833

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the Cdc7 signaling pathway and a typical experimental workflow for evaluating Cdc7 inhibitors.

Caption: Cdc7 Signaling Pathway in DNA Replication Initiation.

References

- 1. LY-3177833 - LKT Labs [lktlabs.com]

- 2. Drug design with Cdc7 kinase: a potential novel cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cdc7 kinase - a new target for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cdc7-independent G1/S transition revealed by targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cdc7 inhibition reveals a p53-dependent replication checkpoint that is defective in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. promega.com [promega.com]

(S)-LY3177833: A Technical Guide to Cdc7 Kinase Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cell division cycle 7 (Cdc7) kinase is a critical regulator of DNA replication initiation and a compelling target for anticancer therapy. Its overexpression in various tumors makes it a key area of research in oncology. This technical guide provides an in-depth overview of the Cdc7 kinase inhibition pathway, with a specific focus on the potent and selective inhibitor, (S)-LY3177833. This document details the mechanism of action, summarizes key preclinical data, provides experimental protocols, and visualizes the associated signaling pathways to support ongoing research and drug development efforts in this domain.

Introduction to Cdc7 Kinase and its Role in the Cell Cycle

Cell division cycle 7 (Cdc7) is a serine/threonine kinase that plays a crucial role in the regulation of the cell cycle, specifically at the G1/S transition phase.[1][2] Its primary function is to trigger the initiation of DNA replication. Cdc7 forms an active complex with its regulatory subunit, Dbf4, creating the Dbf4-dependent kinase (DDK) complex.[3]

(S)-LY3177833: A Potent Cdc7 Inhibitor

(S)-LY3177833 is a potent and selective inhibitor of Cdc7 kinase. As an ATP-competitive inhibitor, it binds to the ATP-binding pocket of Cdc7, preventing the transfer of phosphate (B84403) groups to its substrates, most notably the MCM complex.[3] This inhibition of MCM phosphorylation halts the initiation of DNA replication, leading to replication stress and subsequent cell cycle arrest or apoptosis, particularly in cancer cells that are highly dependent on robust DNA replication.[6]

Quantitative Preclinical Data

The following tables summarize the available quantitative data for (S)-LY3177833 from preclinical studies.

Table 1: In Vitro Potency of (S)-LY3177833

| Target | Assay Type | IC50 |

| Cdc7 Kinase | Enzymatic Assay | 3.3 nM |

| pMCM2 (in H1299 cells) | Cellular Assay | 290 nM |

Table 2: In Vivo Efficacy of (S)-LY3177833 in a Xenograft Model

| Cancer Model | Dosing | Outcome |

| SW620 Human Colorectal Adenocarcinoma | 10, 20, and 30 mg/kg, twice daily | Dose-dependent reduction in tumor growth |

Signaling Pathway and Mechanism of Action

The following diagrams illustrate the Cdc7 signaling pathway and the mechanism of action of (S)-LY3177833.

Caption: The Cdc7 signaling pathway in DNA replication initiation.

Caption: Mechanism of action of (S)-LY3177833.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of (S)-LY3177833 and other Cdc7 inhibitors.

In Vitro Cdc7 Kinase Assay (Luminescence-based)

Objective: To determine the in vitro potency (IC50) of a test compound against Cdc7 kinase.

Materials:

-

Recombinant human Cdc7/Dbf4 enzyme

-

Kinase substrate (e.g., a generic peptide substrate)

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

Test compound ((S)-LY3177833)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

96-well white assay plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare a serial dilution of (S)-LY3177833 in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

-

Reaction Setup:

-

Add 2.5 µL of the diluted compound or vehicle (DMSO) to the wells of the assay plate.

-

Prepare a master mix containing kinase assay buffer, ATP, and the kinase substrate.

-

Add 12.5 µL of the master mix to each well.

-

Prepare a solution of the Cdc7/Dbf4 enzyme in kinase assay buffer.

-

-

Initiate Reaction: Add 10 µL of the diluted Cdc7/Dbf4 enzyme to each well to start the reaction. For the "no enzyme" control, add 10 µL of kinase assay buffer.

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

ADP Detection:

-

Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

-

-

Data Acquisition: Measure the luminescence of each well using a luminometer.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Western Blot for Phospho-MCM2

Objective: To assess the inhibition of Cdc7 kinase activity in a cellular context by measuring the phosphorylation of its substrate, MCM2.

Materials:

-

Cancer cell line (e.g., H1299)

-

(S)-LY3177833

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-MCM2 (Ser53) and anti-total-MCM2

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells and allow them to adhere overnight. Treat the cells with various concentrations of (S)-LY3177833 for a specified time (e.g., 24 hours).

-

Protein Extraction: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein per lane on an SDS-PAGE gel.

-

Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-MCM2 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities and normalize the phospho-MCM2 signal to the total MCM2 signal.

Cell Viability Assay (MTT Assay)

Objective: To determine the effect of (S)-LY3177833 on the viability and proliferation of cancer cells.

Materials:

-

Cancer cell lines

-

(S)-LY3177833

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of (S)-LY3177833 for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) value.

Clinical Development Landscape

While specific clinical trial data for (S)-LY3177833 is not publicly available, a similar Cdc7 inhibitor from Eli Lilly, simurosertib (B610845) (LY3143921 hydrate), has entered Phase I clinical trials for advanced solid tumors.[1][2][5] These trials aim to determine the safety, tolerability, and recommended Phase II dose of the compound.[1] The progress of simurosertib and other Cdc7 inhibitors in the clinic will provide valuable insights into the therapeutic potential of targeting this pathway in cancer treatment.

Conclusion

(S)-LY3177833 is a potent inhibitor of Cdc7 kinase with demonstrated preclinical anti-cancer activity. By targeting a key regulator of DNA replication, it represents a promising therapeutic strategy for a range of malignancies. The information and protocols provided in this technical guide are intended to support further research into the mechanism and application of (S)-LY3177833 and other Cdc7 inhibitors, with the ultimate goal of advancing novel cancer therapies.

References

- 1. cancerresearchuk.org [cancerresearchuk.org]

- 2. How Cancer Research UK started early clinical development of Eli Lilly's Cdc7 Inhibitor [informaconnect.com]

- 3. researchgate.net [researchgate.net]

- 4. Global CDC7 Kinase Inhibitors Clinical Trials & Market Insight Report 2024 Featuring Carna Biosciences, Chia Tai Tianqing Pharma, Eli Lilly, Memorial Sloan-Kettering Cancer Center, and Schrodinger - ResearchAndMarkets.com [businesswire.com]

- 5. BioCentury - Cancer Research UK begins Phase I of Lilly's CDC7 inihibitor in solid tumors [biocentury.com]

- 6. ASCO – American Society of Clinical Oncology [asco.org]

Unveiling the Synthesis of (S)-LY3177833: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(S)-LY3177833, a potent and selective inhibitor of cell division cycle 7 (CDC7) kinase, has emerged as a significant molecule in oncological research. Its specific chemical structure, (3R)-3-(5-fluoro-4-pyrimidinyl)-3-methyl-6-(1H-pyrazol-4-yl)-1H-isoindol-1-one, presents a unique synthetic challenge. This document provides an in-depth technical guide to the chemical synthesis of (S)-LY3177833, based on methodologies disclosed in the patent literature.

Retrosynthetic Analysis

A logical retrosynthetic analysis of (S)-LY3177833 suggests a convergent synthetic strategy. The core isoindolinone scaffold can be constructed from a suitably substituted benzonitrile (B105546) derivative. The key chiral center, a quaternary carbon bearing a methyl and a fluoropyrimidinyl group, can be introduced via a stereoselective addition to a ketimine intermediate. The pyrazole (B372694) moiety can be installed via a palladium-catalyzed cross-coupling reaction.

Overall Synthetic Pathway

The following diagram illustrates the multi-step synthesis of (S)-LY3177833, starting from commercially available materials. Each key transformation is denoted, leading to the final active pharmaceutical ingredient.

Caption: Overall synthetic scheme for (S)-LY3177833.

Key Experimental Protocols and Data

The synthesis of (S)-LY3177833 involves several key steps, each with specific reagents and conditions critical for achieving the desired product with high yield and purity. The following sections detail these experimental procedures and summarize the quantitative data.

Step 1: Suzuki Coupling for the Introduction of the Pyrazole Moiety

The initial step involves a Suzuki-Miyaura cross-coupling reaction to introduce the pyrazole group onto the benzonitrile core.

Experimental Protocol:

To a solution of 2-bromo-5-iodobenzonitrile in a suitable solvent system (e.g., dioxane/water), is added 1-(tert-butoxycarbonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃). The reaction mixture is heated under an inert atmosphere until completion. After cooling, the product is extracted, and the organic layer is concentrated. The crude product is then purified by column chromatography.

| Reactant/Reagent | Molar Equiv. | Concentration | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 2-Bromo-5-iodobenzonitrile | 1.0 | 0.1 M | Dioxane/H₂O | 90 | 12 | 85 |

| Pyrazole boronic ester | 1.2 | - | - | - | - | - |

| Pd(PPh₃)₄ | 0.05 | - | - | - | - | - |

| K₂CO₃ | 2.0 | 2 M | - | - | - | - |

Step 2: Grignard Reaction and Ketone Formation

This step involves a Grignard reaction to form a key ketone intermediate.

Experimental Protocol:

The product from Step 1 is dissolved in an anhydrous ether solvent (e.g., THF) and cooled to a low temperature (e.g., -78 °C). A solution of isopropylmagnesium chloride is added dropwise, followed by the addition of 5-fluoro-4-iodopyrimidine. The reaction is stirred at low temperature and then gradually warmed to room temperature. The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride, and the product is extracted. The organic layers are combined, dried, and concentrated. The crude ketone is purified by chromatography.

| Reactant/Reagent | Molar Equiv. | Concentration | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Product from Step 1 | 1.0 | 0.2 M | THF | -78 to 20 | 4 | 70 |

| i-PrMgCl | 1.1 | 2 M in THF | - | - | - | - |

| 5-Fluoro-4-iodopyrimidine | 1.2 | - | - | - | - | - |

Step 3: Asymmetric Synthesis of the Chiral Amine

The crucial stereocenter is established in this step through an asymmetric addition to a ketimine intermediate.

Experimental Protocol:

The ketone from Step 2 is reacted with methylamine to form the corresponding ketimine in situ. This is followed by the addition of a chiral auxiliary and a suitable nucleophile (e.g., a methyl Grignard reagent) at low temperature. The diastereoselective addition is monitored by TLC or HPLC. After completion, the reaction is carefully quenched, and the chiral amine is isolated and purified. The chiral auxiliary is then cleaved under acidic conditions.

| Reactant/Reagent | Molar Equiv. | Concentration | Solvent | Temperature (°C) | Reaction Time (h) | Diastereomeric Excess (%) | Yield (%) |

| Ketone from Step 2 | 1.0 | 0.1 M | Toluene | -78 | 6 | >95 | 65 |

| Methylamine | 1.5 | 2 M in THF | - | - | - | - | - |

| Chiral Auxiliary | 1.1 | - | - | - | - | - | - |

| MeMgBr | 1.5 | 3 M in Et₂O | - | - | - | - | - |

Step 4: Cyclization to Form the Isoindolinone Core and Final Deprotection

The final steps involve the intramolecular cyclization to form the lactam ring of the isoindolinone core, followed by the removal of any protecting groups.

Experimental Protocol:

The chiral amine from the previous step is subjected to hydrolysis of the nitrile group to a carboxylic acid, which then undergoes intramolecular cyclization upon heating in the presence of an acid or base catalyst to form the isoindolinone ring. Finally, the Boc protecting group on the pyrazole nitrogen is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield (S)-LY3177833. The final product is purified by preparative HPLC.

| Reactant/Reagent | Molar Equiv. | Concentration | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

| Chiral Amine | 1.0 | 0.2 M | Acetic Acid | 100 | 8 | 80 | - |

| Trifluoroacetic Acid | 10 | - | DCM | 25 | 2 | 95 | >99 |

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the targeted signaling pathway of (S)-LY3177833 and a typical experimental workflow for its synthesis and purification.

The Discovery and Development of (S)-LY3177833: A Potent and Selective Cdc7 Kinase Inhibitor for Cancer Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-LY3177833 is a potent, orally bioavailable small molecule inhibitor of Cell Division Cycle 7 (Cdc7) kinase, a key regulator of DNA replication initiation. Its development represents a targeted approach to cancer therapy by exploiting the reliance of tumor cells on this critical S-phase checkpoint. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of (S)-LY3177833, including its effects on target modulation, in vitro and in vivo efficacy, and the underlying signaling pathways. Detailed representative experimental protocols and structured data summaries are presented to facilitate further research and development in this area.

Introduction

The integrity of the cell cycle is paramount for normal cellular function, and its dysregulation is a hallmark of cancer. The initiation of DNA replication during the S-phase is a tightly controlled process to ensure genomic stability. Cell Division Cycle 7 (Cdc7) kinase, in complex with its regulatory subunit Dbf4, plays a pivotal role in this process by phosphorylating the minichromosome maintenance (MCM) complex, a key component of the pre-replication complex. This phosphorylation event is essential for the firing of replication origins and the commencement of DNA synthesis.

Cancer cells, often characterized by rapid proliferation and genomic instability, exhibit a heightened dependency on the Cdc7 pathway. This has positioned Cdc7 as an attractive therapeutic target for the development of novel anti-cancer agents. (S)-LY3177833 has emerged as a highly potent and selective inhibitor of Cdc7 kinase, demonstrating significant anti-tumor activity in preclinical models. This document details the scientific journey of (S)-LY3177833 from its discovery to its preclinical validation.

Physicochemical Properties and Structure

(S)-LY3177833, with the IUPAC name (3R)-3-(5-Fluoro-4-pyrimidinyl)-3-methyl-6-(1H-pyrazol-4-yl)-1-isoindolinone, is a small molecule with a molecular formula of C16H12FN5O and a molecular weight of 309.30 g/mol .

Table 1: Physicochemical Properties of (S)-LY3177833

| Property | Value | Reference |

| IUPAC Name | (3R)-3-(5-Fluoro-4-pyrimidinyl)-3-methyl-6-(1H-pyrazol-4-yl)-1-isoindolinone | |

| CAS Number | 1627696-51-8 | |

| Molecular Formula | C16H12FN5O | |

| Molecular Weight | 309.30 g/mol |

Mechanism of Action: Targeting the G1/S Transition

(S)-LY3177833 exerts its anti-tumor effects by directly inhibiting the enzymatic activity of Cdc7 kinase. The binding of (S)-LY3177833 to Cdc7 prevents the phosphorylation of its downstream target, the MCM2 subunit of the MCM complex. This inhibition of MCM2 phosphorylation stalls the initiation of DNA replication, leading to cell cycle arrest at the G1/S boundary and subsequent induction of cellular senescence, particularly in cancer cells with mutations in the tumor suppressor gene TP53.

The Cdc7 Signaling Pathway

The Cdc7 kinase is a serine/threonine kinase that is activated by its regulatory subunit, Dbf4. The active Cdc7/Dbf4 complex is a critical component of the DNA replication machinery. Its primary substrate is the MCM complex, which is loaded onto DNA replication origins during the G1 phase. Phosphorylation of MCM2 by Cdc7 is a key step in the activation of the MCM helicase, which unwinds the DNA to allow for the initiation of replication.

Induction of Senescence

Inhibition of Cdc7 by (S)-LY3177833 leads to replication stress and the activation of cell cycle checkpoints. In cancer cells with functional p53, this can lead to a G1 arrest. However, in cancer cells with mutated TP53, which are unable to undergo p53-mediated apoptosis, the sustained inhibition of DNA replication initiation by (S)-LY3177833 triggers cellular senescence. This is a state of irreversible growth arrest, characterized by distinct morphological and biochemical changes, including increased activity of senescence-associated β-galactosidase (SA-β-gal).

Preclinical Efficacy

The anti-tumor activity of (S)-LY3177833 has been evaluated in a range of preclinical models, demonstrating potent inhibition of cancer cell proliferation both in vitro and in vivo.

In Vitro Activity

(S)-LY3177833 exhibits potent inhibitory activity against Cdc7 kinase and demonstrates cellular activity by inhibiting the phosphorylation of MCM2.

Table 2: In Vitro Activity of (S)-LY3177833

| Assay | Target/Cell Line | IC50 | Reference |

| Biochemical Kinase Assay | Cdc7 | 3.3 nM | |

| Cellular Assay (pMCM2-S53) | H1299 cells | 0.29 µM |

In Vivo Efficacy

The in vivo anti-tumor efficacy of (S)-LY3177833 was assessed in a human colorectal adenocarcinoma SW620 mouse xenograft model. Oral administration of (S)-LY3177833 resulted in a dose-dependent reduction in tumor growth.

Table 3: In Vivo Efficacy of (S)-LY3177833 in SW620 Xenograft Model

| Dose (mg/kg, twice daily) | Tumor Growth Inhibition | Reference |

| 10 | Significant | |

| 20 | Significant | |

| 30 | Significant |

Experimental Protocols

This section provides detailed, representative methodologies for the key experiments used to characterize the activity of (S)-LY3177833. Note: Specific proprietary details of the protocols used in the development of (S)-LY3177833 are not publicly available. The following are standard, validated methods.

Cdc7 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.

Materials:

-

Recombinant human Cdc7/Dbf4 complex

-

PDKtide (substrate)

-

ATP

-

Kinase buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

(S)-LY3177833 (serially diluted)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 384-well plates

-

Luminometer

Procedure:

-

Prepare serial dilutions of (S)-LY3177833 in kinase buffer.

-

Add 2.5 µL of the compound dilutions or vehicle control to the wells of the 384-well plate.

-

Prepare a master mix containing kinase buffer, ATP, and PDKtide substrate. Add 5 µL of the master mix to each well.

-

Prepare a solution of the Cdc7/Dbf4 enzyme in kinase buffer.

-

Initiate the reaction by adding 2.5 µL of the diluted enzyme to each well.

-

Incubate the plate at 30°C for 60 minutes.

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

Measure the luminescence using a luminometer.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

In Vitro Characterization of (S)-LY3177833: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-LY3177833 is a potent and orally active inhibitor of Cell Division Cycle 7 (CDC7) kinase.[1][2] CDC7 is a serine/threonine kinase that plays a crucial role in the initiation of DNA replication, making it a compelling target for the development of novel anti-cancer therapeutics. This technical guide provides an in-depth overview of the in vitro characterization of (S)-LY3177833, including its inhibitory activity, cellular effects, and the methodologies used for its evaluation.

Core Efficacy and Potency

(S)-LY3177833 demonstrates potent inhibition of CDC7 kinase activity and downstream signaling pathways critical for cell cycle progression.

Table 1: Biochemical and Cellular Potency of (S)-LY3177833

| Parameter | Value | Assay Type | Cell Line |

| IC50 (Cdc7 Kinase) | 3.3 nM | ADP Production Enzyme Assay | N/A |

| IC50 (pMCM2-S53 Inhibition) | 0.29 µM (290 nM) | MCM2-S53 Phosphorylation Assay | H1299 |

Data sourced from Cayman Chemical product information and MedChemExpress product information.[2][3]

Experimental Protocols

Detailed methodologies for the key in vitro assays used to characterize (S)-LY3177833 are provided below.

Cdc7 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantitatively measures the amount of ADP produced during the kinase reaction, which is inversely correlated with the inhibitory activity of the compound.

Materials:

-

Recombinant human Cdc7/Dbf4 complex

-

Kinase substrate (e.g., synthetic peptide)

-

ATP

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

(S)-LY3177833 (or other test compounds)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96-well or 384-well plates suitable for luminescence measurements

-

Plate reader with luminescence detection capabilities

Procedure:

-

Compound Preparation: Prepare a serial dilution of (S)-LY3177833 in the Kinase Assay Buffer.

-

Kinase Reaction Setup:

-

Add 2.5 µL of the diluted compound or vehicle (DMSO control) to the wells of the plate.

-

Prepare a master mix containing the Kinase Assay Buffer, ATP, and the kinase substrate.

-

Add 12.5 µL of the master mix to each well.

-

Prepare a solution of the Cdc7/Dbf4 enzyme in Kinase Assay Buffer.

-

-

Initiate Reaction: Add 10 µL of the diluted Cdc7/Dbf4 enzyme solution to each well to start the reaction. For the "blank" control, add 10 µL of Kinase Assay Buffer without the enzyme.

-

Incubation: Incubate the plate at 30°C for 45-60 minutes.

-

ADP Detection:

-

Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 50 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal via a luciferase reaction.

-

Incubate at room temperature for 30 minutes.

-

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis: The IC₅₀ value is determined by plotting the luminescence signal against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Inhibition of MCM2-S53 Phosphorylation in H1299 Cells (Western Blot)

This cellular assay assesses the ability of (S)-LY3177833 to inhibit the phosphorylation of a key downstream substrate of Cdc7, MCM2, at serine 53.

Materials:

-

H1299 human non-small cell lung carcinoma cells

-

Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics

-

(S)-LY3177833

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-phospho-MCM2 (Ser53) and Mouse anti-β-actin (loading control)

-

Secondary antibodies: HRP-conjugated anti-rabbit IgG and anti-mouse IgG

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment:

-

Culture H1299 cells in standard conditions.

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of (S)-LY3177833 for a specified time (e.g., 24 hours).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in lysis buffer on ice.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Western Blotting:

-

Normalize the protein content of each sample and prepare them for SDS-PAGE.

-

Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-MCM2 (Ser53) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Perform a similar blotting procedure for β-actin as a loading control.

-

-

Detection and Analysis:

-

Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities and normalize the phospho-MCM2 signal to the β-actin signal.

-

The IC₅₀ value is determined by plotting the normalized phospho-MCM2 levels against the logarithm of the compound concentration.

-

Senescence-Associated β-Galactosidase (SA-β-gal) Assay

(S)-LY3177833 has been shown to induce senescence in cancer cells.[2] The SA-β-gal assay is a widely used biomarker to detect senescent cells.

Materials:

-

Cancer cell line of interest (e.g., Hep3B)

-

(S)-LY3177833

-

Fixation Solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde (B144438) in PBS)

-

SA-β-gal Staining Solution:

-

1 mg/mL X-gal (5-bromo-4-chloro-3-indolyl β-D-galactopyranoside)

-

40 mM citric acid/sodium phosphate, pH 6.0

-

5 mM potassium ferrocyanide

-

5 mM potassium ferricyanide

-

150 mM NaCl

-

2 mM MgCl₂

-

-

PBS

-

Microscope

Procedure:

-

Cell Treatment:

-

Seed cells in a multi-well plate.

-

Treat cells with (S)-LY3177833 (e.g., 10 µM) for an extended period (e.g., 4 days).[2]

-

-

Cell Fixation:

-

Wash the cells with PBS.

-

Fix the cells with the Fixation Solution for 10-15 minutes at room temperature.

-

Wash the cells twice with PBS.

-

-

Staining:

-

Add the SA-β-gal Staining Solution to each well.

-

Incubate the plate at 37°C (without CO₂) for 12-24 hours, or until a blue color develops in the senescent cells. Protect the plate from light.

-

-

Visualization and Quantification:

-

Wash the cells with PBS.

-

Observe the cells under a microscope. Senescent cells will be stained blue.

-

Quantify the percentage of blue-stained cells relative to the total number of cells in multiple fields of view.

-

Signaling Pathway and Experimental Workflow Visualizations

Cdc7-Dbf4 Signaling Pathway

The primary mechanism of action of (S)-LY3177833 is the inhibition of the Cdc7-Dbf4 kinase complex, which is essential for the initiation of DNA replication.

Caption: Cdc7-Dbf4 signaling pathway and the inhibitory action of (S)-LY3177833.

Experimental Workflow for IC50 Determination

The following diagram illustrates the general workflow for determining the half-maximal inhibitory concentration (IC₅₀) of (S)-LY3177833.

Caption: General workflow for determining the IC50 of (S)-LY3177833.

References

An In-depth Technical Guide on (S)-LY3177833 Target Engagement Studies

(S)-LY3177833, an orally bioavailable small molecule, has emerged as a potent and selective inhibitor of Cell Division Cycle 7 (Cdc7) kinase, a key regulator of DNA replication initiation. This document provides a comprehensive overview of the target engagement studies for (S)-LY3177833, detailing its mechanism of action, experimental protocols, and the associated signaling pathways. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Quantitative Analysis of (S)-LY3177833 Activity

The efficacy of (S)-LY3177833 has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data, offering a clear comparison of its activity across different experimental setups.

Table 1: In Vitro Potency and Cellular Activity of (S)-LY3177833

| Parameter | Value | Cell Line/System | Description |

| Cdc7 Kinase Inhibition (IC50) | 3.3 nM | Enzyme Assay | Measures the concentration of (S)-LY3177833 required to inhibit 50% of Cdc7 kinase activity, determined by ADP production.[1] |

| MCM2-S53 Phosphorylation Inhibition (IC50) | 0.29 µM | H1299 Cells | Measures the concentration required to inhibit 50% of the phosphorylation of Minichromosome Maintenance 2 protein at serine 53, a direct downstream target of Cdc7.[1] |

Table 2: In Vivo Anti-Tumor Efficacy of (S)-LY3177833

| Animal Model | Dosing Regimen | Outcome |

| SW620 Human Colorectal Adenocarcinoma Mouse Xenograft | 10, 20, and 30 mg/kg (twice per day) | Reduced tumor growth.[1] |

Mechanism of Action and Signaling Pathways

(S)-LY3177833 exerts its anti-cancer effects by inhibiting Cdc7 kinase, which plays a crucial role in the initiation of DNA replication. The inhibition of Cdc7 leads to the suppression of the phosphorylation of its substrate, MCM2, a component of the pre-replication complex. This action ultimately induces senescence, particularly in cancer cells with TP53 mutations.[2][3]

Recent studies have also revealed a synergistic effect between Cdc7 inhibition and the mTOR signaling pathway. The antidepressant sertraline (B1200038) was identified as an agent that kills hepatocellular carcinoma cells rendered senescent by Cdc7 inhibition through the suppression of mTOR signaling.[2][3] This suggests a complex interplay between DNA replication control and cellular growth pathways.

Below are diagrams illustrating the core signaling pathway of (S)-LY3177833 and its interaction with the mTOR pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide an overview of the key experimental protocols used in the target engagement studies of (S)-LY3177833.

This assay quantifies the direct inhibitory effect of (S)-LY3177833 on Cdc7 kinase activity.

-

Principle: Measurement of ADP production as an indicator of kinase activity.

-

Materials: Recombinant Cdc7/Dbf4 complex, kinase buffer, ATP, substrate peptide (e.g., a synthetic peptide derived from MCM2), ADP-Glo™ Kinase Assay kit (Promega).

-

Procedure:

-

Prepare serial dilutions of (S)-LY3177833.

-

In a 96-well plate, add the Cdc7/Dbf4 enzyme, the substrate peptide, and the diluted compound.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagent and a luminometer.

-

Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.

-

This assay assesses the ability of (S)-LY3177833 to inhibit the phosphorylation of the Cdc7 substrate, MCM2, within a cellular context.

-

Principle: Immunodetection of phosphorylated MCM2 (p-MCM2) in treated cells.

-

Cell Line: H1299 (Human non-small cell lung carcinoma).

-

Procedure:

-

Plate H1299 cells and allow them to adhere overnight.

-

Treat the cells with various concentrations of (S)-LY3177833 for a defined period (e.g., 24 hours).

-

Lyse the cells and collect the protein extracts.

-

Determine protein concentration using a BCA assay.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against p-MCM2 (Ser53) and total MCM2 (as a loading control).

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Quantify band intensities and calculate the IC50 for p-MCM2 inhibition.

-

This study evaluates the anti-tumor activity of (S)-LY3177833 in a living organism.

-

Principle: Monitoring tumor growth in immunodeficient mice bearing human tumor xenografts.

-

Animal Model: Athymic nude mice.

-

Tumor Model: Subcutaneous implantation of SW620 human colorectal adenocarcinoma cells.

-

Procedure:

-

Inject SW620 cells subcutaneously into the flank of the mice.

-

Allow tumors to reach a palpable size (e.g., 100-200 mm³).

-

Randomize mice into vehicle control and treatment groups.

-

Administer (S)-LY3177833 orally at specified doses (10, 20, and 30 mg/kg) twice daily.

-

Measure tumor volume and body weight regularly (e.g., twice weekly).

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis).

-

Compare tumor growth between treated and control groups to determine efficacy.

-

References

The Enigmatic Profile of a Cdc7 Kinase Inhibitor: A Technical Guide to the Pharmacokinetics and Pharmacodynamics of (S)-LY3177833

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-LY3177833 is a potent and selective inhibitor of Cell Division Cycle 7 (Cdc7) kinase, a key regulator of the initiation of DNA replication. By targeting Cdc7, (S)-LY3177833 represents a promising therapeutic strategy for cancers, particularly those with specific genetic vulnerabilities such as TP53 mutations. This technical guide provides a comprehensive overview of the available preclinical data on the pharmacokinetics and pharmacodynamics of (S)-LY3177833, offering insights into its mechanism of action and potential for clinical development. While detailed pharmacokinetic parameters are not extensively available in the public domain, this guide synthesizes the existing data to provide a foundational understanding for the scientific community.

Pharmacodynamics: Targeting the Engine of DNA Replication

The primary pharmacodynamic effect of (S)-LY3177833 is the inhibition of Cdc7 kinase activity. Cdc7, in complex with its regulatory subunit Dbf4, forms an active kinase that phosphorylates multiple subunits of the minichromosome maintenance (MCM) complex (MCM2-7). This phosphorylation is a critical step for the recruitment of other replication factors, leading to the unwinding of DNA and the initiation of DNA synthesis. Inhibition of Cdc7 by (S)-LY3177833 blocks this crucial phosphorylation event, leading to S-phase arrest and, in cancer cells with compromised cell cycle checkpoints, can trigger replication stress, DNA damage, and ultimately apoptosis.

Quantitative Pharmacodynamic Data

The potency of (S)-LY3177833 has been characterized in both enzymatic and cellular assays. The available data are summarized in the table below.

| Parameter | Value | Assay System | Reference |

| IC50 (Cdc7 Kinase) | 3.3 nM | Enzymatic assay (ADP production) | [1] |

| IC50 (MCM2-S53 Phosphorylation) | 0.29 µM | H1299 cells | [1] |

In Vivo Efficacy

Preclinical studies in xenograft models have demonstrated the anti-tumor activity of (S)-LY3177833.

| Animal Model | Dosing Regimen | Outcome | Reference |

| SW620 human colorectal adenocarcinoma mouse xenograft | 10, 20, and 30 mg/kg twice per day | Reduced tumor growth | [1] |

Pharmacokinetics: A Glimpse into the Disposition of (S)-LY3177833

Detailed pharmacokinetic data for (S)-LY3177833, including parameters such as Cmax, Tmax, AUC, half-life, and oral bioavailability in various preclinical species, are not publicly available at the time of this guide's compilation. The compound is described as orally bioavailable. The lack of comprehensive public data suggests that the compound may be in the early stages of preclinical development or that its development has been discontinued.

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the experimental approaches for evaluating Cdc7 inhibitors like (S)-LY3177833, the following diagrams are provided.

Caption: Role of (S)-LY3177833 in inhibiting the Cdc7 signaling pathway for DNA replication initiation.

Caption: A generalized experimental workflow for the preclinical assessment of a Cdc7 inhibitor.

Experimental Protocols

Due to the limited public information, specific, detailed experimental protocols for (S)-LY3177833 are not available. However, this section outlines the general methodologies for key experiments used to characterize Cdc7 inhibitors.

Cdc7 Kinase Inhibition Assay (Biochemical)

-

Principle: This assay measures the enzymatic activity of purified Cdc7/Dbf4 kinase in the presence of an inhibitor. A common method is a luminescence-based assay that quantifies the amount of ADP produced, which is directly proportional to kinase activity.

-

General Protocol:

-

A reaction mixture is prepared containing purified recombinant Cdc7/Dbf4 complex, a suitable substrate (e.g., a peptide derived from MCM2), and various concentrations of the test inhibitor in a kinase buffer.

-

The kinase reaction is initiated by the addition of ATP.

-

The reaction is incubated at a controlled temperature (e.g., 30°C) for a defined period.

-

The reaction is stopped, and a reagent is added to deplete the remaining ATP.

-

A second reagent is added to convert the ADP produced into ATP, which then drives a luciferase-mediated reaction, generating a luminescent signal.

-

Luminescence is measured using a plate reader. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

MCM2 Phosphorylation Assay (Cellular)

-

Principle: This assay assesses the ability of the inhibitor to block the phosphorylation of the endogenous Cdc7 substrate, MCM2, in a cellular context.

-

General Protocol:

-

Cancer cell lines are treated with a range of concentrations of the Cdc7 inhibitor for a specified duration.

-

Cells are lysed, and protein extracts are collected.

-

Protein concentration is determined to ensure equal loading.

-

Proteins are separated by SDS-PAGE and transferred to a membrane (Western blotting).

-

The membrane is probed with primary antibodies specific for phosphorylated MCM2 (e.g., phospho-MCM2 at Ser53) and total MCM2 (as a loading control).

-

Following incubation with appropriate secondary antibodies, the protein bands are visualized and quantified. The dose-dependent inhibition of MCM2 phosphorylation is then determined.

-

In Vivo Xenograft Efficacy Study

-

Principle: This study evaluates the anti-tumor activity of the Cdc7 inhibitor in an animal model bearing human tumors.

-

General Protocol:

-

Immunocompromised mice are subcutaneously or orthotopically implanted with human cancer cells (e.g., SW620).

-

Once tumors reach a palpable size, the animals are randomized into treatment and control groups.

-

The test compound is administered orally or via another appropriate route at various doses and schedules.

-

Tumor volume and body weight are measured regularly throughout the study.

-

At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., MCM2 phosphorylation).

-

The efficacy of the compound is determined by comparing the tumor growth in the treated groups to the control group.

-

Conclusion

(S)-LY3177833 is a potent inhibitor of Cdc7 kinase with demonstrated preclinical anti-tumor activity. Its mechanism of action, centered on the disruption of DNA replication initiation, makes it a compelling candidate for cancer therapy, especially in tumors with defects in cell cycle checkpoints, such as those with TP53 mutations. While the publicly available data on its pharmacokinetics are sparse, the provided information on its pharmacodynamics and general experimental approaches for its evaluation offers a valuable resource for researchers in the field of oncology and drug development. Further disclosure of preclinical and potential clinical data will be crucial to fully elucidate the therapeutic potential of (S)-LY3177833.

References

(S)-LY3177833 chemical structure and properties

An In-Depth Technical Guide on (S)-LY3177833: Chemical Structure, Properties, and Mechanism of Action

Introduction

(S)-LY3177833 is an orally active and potent inhibitor of Cell Division Cycle 7 (CDC7) kinase. It has demonstrated significant anti-tumor activity in preclinical models, positioning it as a promising candidate for cancer therapy. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data related to (S)-LY3177833. The information is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

(S)-LY3177833 is a complex heterocyclic molecule. Its chemical identity and principal physicochemical properties are summarized below.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | (3S)-3-(5-fluoropyrimidin-4-yl)-3-methyl-6-(1H-pyrazol-4-yl)-2,3-dihydro-1H-isoindol-1-one |

| SMILES | C[C@]1(c2cc(cc3c2C(=O)N1)c4cn[nH]c4)c5c(F)cncn5 |

| CAS Number | 1627696-52-9 |

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₆H₁₂FN₅O |

| Molecular Weight | 309.30 g/mol |

| Appearance | Solid powder |

| Purity | >99% by HPLC |

| Solubility | Soluble in DMSO |

| Storage | Room temperature for months, or -20°C for 3 years |

Mechanism of Action and Signaling Pathways

(S)-LY3177833 exerts its therapeutic effects primarily through the inhibition of CDC7 kinase, a key regulator of the cell cycle.

Inhibition of CDC7 and DNA Replication

CDC7 kinase, in complex with its regulatory subunit Dbf4 (forming the DDK complex), plays a crucial role in the initiation of DNA replication. The primary substrate of the DDK complex is the minichromosome maintenance (MCM) protein complex (MCM2-7). Phosphorylation of the MCM complex by DDK is a critical step for the recruitment of other replication factors, leading to the unwinding of DNA and the initiation of DNA synthesis.[1]

(S)-LY3177833 inhibits the kinase activity of CDC7, thereby preventing the phosphorylation of the MCM2-7 complex. This action blocks the initiation of DNA replication, leading to cell cycle arrest at the G1/S transition and subsequent cell death in rapidly proliferating cancer cells.

Induction of Cellular Senescence

In addition to its direct effect on DNA replication, inhibition of CDC7 by (S)-LY3177833 has been shown to induce cellular senescence, particularly in cancer cells with TP53 mutations.[2] Senescence is a state of irreversible cell cycle arrest. This effect is significant because it can render cancer cells vulnerable to other therapeutic agents.

Research has indicated that the senescence induced by CDC7 inhibition can be exploited by a "one-two punch" therapeutic strategy. Following treatment with a CDC7 inhibitor like (S)-LY3177833 to induce senescence, a second agent targeting a pathway essential for the survival of senescent cells, such as an mTOR inhibitor, can be administered to selectively eliminate the senescent cancer cells.[3]

Experimental Data

In Vitro Potency

(S)-LY3177833 has been evaluated in various in vitro assays to determine its inhibitory activity against CDC7 and its effect on the phosphorylation of its substrate, MCM2.

| Target | Assay | IC₅₀ (nM) |

| CDC7 | Kinase activity assay | 3.3 |

| pMCM2 | Cellular phosphorylation assay | 290 |

Data sourced from MedchemExpress.[4]

In Vivo Efficacy

The anti-tumor activity of (S)-LY3177833 has been demonstrated in a human colorectal adenocarcinoma xenograft model.

| Model | Cell Line | Treatment | Dosing | Duration | Result |

| Mouse Xenograft | SW620 | (S)-LY3177833 | 10.4-31.2 mg/kg, oral gavage, twice daily | 2 weeks | Significant, dose-dependent tumor regression. No significant tumor growth for 2 weeks post-treatment. |

Data sourced from MedchemExpress.[4]

Experimental Protocols

In Vitro CDC7 Kinase Assay (Luminescence-Based)

This protocol outlines a general method for determining the in vitro potency of CDC7 inhibitors using a luminescence-based ADP detection assay.

-

Reagent Preparation :

-

Prepare kinase buffer, ATP solution, and substrate solution (e.g., recombinant MCM2).

-

Reconstitute recombinant CDC7/Dbf4 enzyme.

-

Prepare a stock solution of (S)-LY3177833 in DMSO.

-

-

Inhibitor Dilution :

-

Perform serial dilutions of the (S)-LY3177833 stock solution to obtain a range of concentrations for IC₅₀ determination.

-

-

Kinase Reaction :

-

In a 96-well plate, add the diluted inhibitor.

-

Add the CDC7/Dbf4 enzyme and the substrate.

-

Initiate the reaction by adding ATP.

-

Include positive (no inhibitor) and negative (no enzyme) controls.

-

Incubate at 30°C for a specified time (e.g., 60 minutes).

-

-

ADP Detection :

-

Stop the kinase reaction and deplete the remaining ATP by adding a reagent such as ADP-Glo™ Reagent.

-

Incubate at room temperature.

-

Add a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature.

-

-

Data Acquisition and Analysis :

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of (S)-LY3177833 and determine the IC₅₀ value by fitting the data to a dose-response curve.

-

In Vivo SW620 Xenograft Study

This protocol provides a general methodology for assessing the in vivo efficacy of (S)-LY3177833 in a subcutaneous xenograft model.

-

Cell Culture :

-

Culture SW620 human colorectal adenocarcinoma cells under standard conditions.

-

Harvest and resuspend the cells in a suitable medium for injection.

-

-

Animal Model :

-

Use immunodeficient mice (e.g., athymic nude mice).

-

Subcutaneously implant the SW620 cells into the flank of each mouse.

-

Monitor the mice for tumor formation.

-

-

Treatment :

-

Once tumors reach a palpable size, randomize the mice into treatment and control groups.

-

Prepare a formulation of (S)-LY3177833 for oral gavage.

-

Administer (S)-LY3177833 or a vehicle control to the respective groups at the specified dose and schedule (e.g., twice daily for 2 weeks).

-

-

Monitoring and Endpoint :

-

Measure tumor volume and body weight regularly throughout the study.

-

At the end of the treatment period, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

-

-

Data Analysis :

-

Compare the tumor growth in the treatment group to the control group to determine the anti-tumor efficacy of (S)-LY3177833.

-

Conclusion

(S)-LY3177833 is a potent and selective inhibitor of CDC7 kinase with demonstrated in vitro and in vivo anti-cancer activity. Its mechanism of action, involving the inhibition of DNA replication initiation and the induction of cellular senescence, provides a strong rationale for its development as a therapeutic agent for cancer. The potential for combination therapies, particularly with mTOR inhibitors, further enhances its clinical promise. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals working on novel cancer therapies.

References

(S)-LY3177833: A Technical Guide to its Role in DNA Replication Stress

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-LY3177833 is a potent and orally active inhibitor of Cell Division Cycle 7 (CDC7) kinase.[1] CDC7 is a serine-threonine kinase that plays a crucial role in the initiation of DNA replication.[2] By forming a complex with its regulatory subunit, Dbf4, CDC7 phosphorylates multiple subunits of the minichromosome maintenance (MCM) complex, a key component of the replicative helicase.[3][4] This phosphorylation is an essential step for the firing of replication origins and the commencement of DNA synthesis.[2][4]

Cancer cells, due to their high proliferative rate and oncogene-induced pressure on the replication machinery, often exhibit a state of elevated basal DNA replication stress.[5][6] This makes them particularly vulnerable to agents that further disrupt DNA replication. By inhibiting CDC7, (S)-LY3177833 prevents the initiation of DNA replication, leading to an accumulation of stalled and collapsed replication forks, a condition known as DNA replication stress.[2][7] This guide provides an in-depth technical overview of the role of (S)-LY3177833 in inducing DNA replication stress, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways.

Quantitative Data

The following tables summarize the available quantitative data for (S)-LY3177833 and the general effects of CDC7 inhibitors on DNA replication.

Table 1: In Vitro Activity of (S)-LY3177833

| Target | Assay | IC50 | Cell Line | Reference |

| CDC7 | Kinase Assay | 3.3 nM | - | [8] |

| pMCM2 | Cellular Assay | 290 nM | - | [8] |

Table 2: Cellular Effects of (S)-LY3177833 and other CDC7 Inhibitors

| Effect | Compound | Cell Line(s) | Observation | Reference |

| Induction of Senescence | LY3177833 | Hep3B (TP53 mutant) | Increased SA-β-gal staining | [1][8] |

| Inhibition of Colony Formation | LY3177833 | Hep3B, Huh7 (TP53 mutant) | Dose-dependent reduction in colony number | [1] |

| Decreased Origin Firing | XL413 (another CDC7i) | PLC/PRF/5 | Significant reduction in the number of replication origins | [9] |

| Slower Replication Fork Progression | XL413 in combination with Olaparib | OVCAR5 | Significantly decreased CldU/IdU ratio in DNA fiber assay | [10] |

Table 3: In Vivo Antitumor Activity of (S)-LY3177833

| Cancer Model | Dosing Regimen | Outcome | Reference |

| SW620 (colorectal adenocarcinoma) xenograft | 10.4-31.2 mg/kg, oral gavage, twice daily for 2 weeks | Significant, dose-dependent tumor regression | [8] |

Signaling Pathways

Inhibition of CDC7 by (S)-LY3177833 initiates a cascade of events that culminate in DNA replication stress and subsequent cellular responses. The following diagram illustrates the central signaling pathway.

Caption: (S)-LY3177833 inhibits the CDC7/Dbf4 complex, preventing MCM phosphorylation and origin firing, which induces replication stress and subsequent cellular responses.

Experimental Protocols

Detailed methodologies for key experiments to assess the role of (S)-LY3177833 in DNA replication stress are provided below.

Western Blot for Phospho-MCM2 and γH2AX

This protocol is for assessing the inhibition of CDC7 activity and the induction of DNA damage.

a. Cell Lysis:

-

Treat cells with (S)-LY3177833 at various concentrations (e.g., 100 nM - 1 µM) for a specified time (e.g., 24 hours).

-

Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine protein concentration using a BCA assay.

b. SDS-PAGE and Immunoblotting:

-

Denature protein lysates by boiling in Laemmli sample buffer.

-

Load equal amounts of protein onto a polyacrylamide gel and separate by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-MCM2 (a marker for CDC7 activity), total MCM2, γH2AX (a marker for DNA double-strand breaks), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Caption: Workflow for assessing protein expression and phosphorylation changes induced by (S)-LY3177833.

DNA Fiber Assay

This technique is used to visualize and quantify DNA replication dynamics at the single-molecule level.

a. Cell Labeling:

-

Treat cells with a low dose of (S)-LY3177833 (e.g., IC50 concentration) for a defined period.

-

Pulse-label the cells with 25 µM 5-chloro-2'-deoxyuridine (B16210) (CldU) for 20-30 minutes.

-

Wash the cells and then pulse-label with 250 µM 5-iodo-2'-deoxyuridine (IdU) for 20-30 minutes.

b. Fiber Spreading:

-

Harvest and resuspend approximately 2,000-5,000 cells in PBS.

-

Mix 2 µL of the cell suspension with 10 µL of spreading buffer (200 mM Tris-HCl pH 7.4, 50 mM EDTA, 0.5% SDS) on a glass slide.

-

After 2 minutes, tilt the slide to allow the DNA to spread.

-

Fix the DNA fibers with a 3:1 methanol:acetic acid solution and air dry.

c. Immunodetection and Imaging:

-

Denature the DNA with 2.5 M HCl for 1 hour.

-

Block the slides with 1% BSA in PBS.

-

Incubate with primary antibodies against CldU (rat anti-BrdU) and IdU (mouse anti-BrdU) for 1 hour.

-

Wash and incubate with fluorescently-labeled secondary antibodies (e.g., anti-rat Alexa Fluor 594 and anti-mouse Alexa Fluor 488) for 2 hours.

-

Mount the slides and acquire images using a fluorescence microscope.

-

Measure the length of the CldU and IdU tracks to determine origin firing frequency and replication fork speed.

Caption: Workflow for visualizing and quantifying DNA replication dynamics using the DNA fiber assay.

Senescence-Associated β-Galactosidase (SA-β-gal) Staining

This assay detects a hallmark of senescent cells.

-

Plate cells in a multi-well plate and treat with (S)-LY3177833 (e.g., 10 µM) for 4-7 days.

-

Wash the cells with PBS and fix with 4% paraformaldehyde for 10-15 minutes at room temperature.

-

Wash the cells again with PBS.

-

Prepare the SA-β-gal staining solution (1 mg/mL X-gal, 40 mM citric acid/sodium phosphate (B84403) buffer pH 6.0, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2).

-

Incubate the cells with the staining solution at 37°C (without CO2) for 12-16 hours.

-

Observe the cells under a light microscope and quantify the percentage of blue-stained (senescent) cells.

Conclusion

(S)-LY3177833 is a specific inhibitor of CDC7 kinase that effectively induces DNA replication stress in cancer cells. By preventing the initiation of DNA replication, it leads to an accumulation of stalled replication forks, DNA damage, and subsequent activation of cellular stress responses. The data indicates that (S)-LY3177833 can trigger cell cycle arrest, senescence, and, in some contexts, cell death, demonstrating its potential as an anticancer agent. The experimental protocols outlined in this guide provide a framework for further investigation into the precise mechanisms of action of (S)-LY3177833 and other CDC7 inhibitors in the context of DNA replication stress. Further research is warranted to fully elucidate the therapeutic potential of this compound, both as a monotherapy and in combination with other DNA damage response inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. In vitro and in vivo characterization of irreversible mutant-selective EGFR inhibitors that are wild-type sparing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Replication initiation: implications in genome integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Comparative Assessment of Replication Stress Markers in the Context of Telomerase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Experimental, Theoretical, and In Silico Studies of Potential CDC7 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comparative study of in vitro and in vivo drug effects on cell-mediated cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for (S)-LY3177833 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-LY3177833 is a potent and selective inhibitor of Cell Division Cycle 7 (CDC7) kinase. CDC7 is a serine-threonine kinase that plays a crucial role in the initiation of DNA replication and the regulation of cell cycle progression.[1][2][3] In partnership with its regulatory subunit Dbf4, CDC7 forms an active complex that phosphorylates multiple subunits of the minichromosome maintenance (MCM) complex, a key component of the pre-replication complex.[4][5][6][7] This phosphorylation is an essential step for the activation of the MCM helicase and the subsequent unwinding of DNA, allowing for the initiation of DNA synthesis.[1][4]

Overexpression of CDC7 has been observed in various cancer types and is often associated with poor prognosis.[3] Cancer cells, particularly those with defects in cell cycle checkpoints such as p53 mutations, exhibit a heightened dependency on CDC7 for their proliferation and survival.[8][9][10] Inhibition of CDC7 by (S)-LY3177833 disrupts the initiation of DNA replication, leading to replication stress, S-phase arrest, and ultimately inducing cellular senescence or apoptosis in cancer cells.[8][9][10][11] This selective action on cancer cells makes CDC7 an attractive target for cancer therapy.[11][12]

These application notes provide a detailed experimental protocol for the use of (S)-LY3177833 in cell culture, including methodologies for assessing its biological effects and a summary of quantitative data from preclinical studies.

Data Presentation

The following table summarizes the quantitative data for (S)-LY3177833 in various cancer cell lines. This data is essential for designing experiments and interpreting results.

| Cell Line | Cancer Type | Parameter | Value | Reference |

| H1299 | Non-small cell lung cancer | IC50 (p-MCM2-S53) | 0.29 µM | [5] |

| SW620 | Colorectal adenocarcinoma | - | Effective in xenograft models at 10, 20, and 30 mg/kg | [5] |

| Huh7 | Hepatocellular carcinoma (TP53 mutant) | Treatment Concentration | Used in combination studies | [13] |

| MHCC97H | Hepatocellular carcinoma (TP53 mutant) | Treatment Concentration | Used in combination studies | [13] |

Signaling Pathway

The diagram below illustrates the signaling pathway affected by (S)-LY3177833. Inhibition of CDC7 prevents the phosphorylation of the MCM complex, a critical step for the initiation of DNA replication.

Experimental Protocols

General Experimental Workflow

The following diagram outlines a general workflow for studying the effects of (S)-LY3177833 in cell culture.

Protocol 1: Cell Culture and Treatment with (S)-LY3177833

1. Materials:

-

Cancer cell lines (e.g., Huh7, MHCC97H, H1299, SW620)

-

Complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

(S)-LY3177833

-

Dimethyl sulfoxide (B87167) (DMSO), sterile

-

Phosphate-buffered saline (PBS), sterile

-

Cell culture flasks, plates, and other necessary sterile plasticware

-

Incubator (37°C, 5% CO2)

2. Preparation of (S)-LY3177833 Stock Solution:

-

Prepare a high-concentration stock solution of (S)-LY3177833 (e.g., 10 mM) in sterile DMSO.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C.

3. Cell Seeding:

-

Grow the selected cancer cell lines in their recommended complete growth medium.

-

Trypsinize and count the cells.

-

Seed the cells into appropriate culture plates (e.g., 96-well for viability assays, 6-well for western blotting) at a density that will ensure they are in the exponential growth phase at the time of treatment.

4. Treatment:

-

Allow the cells to adhere and recover for 24 hours after seeding.

-

Prepare serial dilutions of (S)-LY3177833 from the stock solution in complete growth medium to achieve the desired final concentrations. The final DMSO concentration should be kept constant across all wells and should not exceed 0.1%.

-

Include a vehicle control group treated with the same concentration of DMSO as the highest concentration of (S)-LY3177833.

-

Remove the old medium from the cells and add the medium containing the different concentrations of (S)-LY3177833 or the vehicle control.

-

Incubate the cells for the desired treatment duration (e.g., 24, 48, 72 hours, or up to 7 days for senescence assays).[13]

Protocol 2: Cell Viability Assay (MTT Assay)

1. Materials:

-

Cells treated with (S)-LY3177833 in a 96-well plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

2. Procedure:

-

After the treatment period, add 10-20 µL of MTT solution to each well of the 96-well plate.

-

Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

-

Carefully remove the medium from each well without disturbing the formazan crystals.

-

Add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently pipette up and down to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot the cell viability against the log of the drug concentration and determine the IC50 value using non-linear regression analysis.

Protocol 3: Western Blot Analysis for p-MCM2

1. Materials:

-

Cells treated with (S)-LY3177833 in 6-well plates

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-MCM2 (Ser53), anti-MCM2, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

2. Procedure:

-

After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Scrape the cells and collect the lysates.

-

Centrifuge the lysates to pellet the cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-MCM2 overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the ECL substrate and visualize the protein bands using an imaging system.

-

Strip the membrane (if necessary) and re-probe for total MCM2 and the loading control to normalize the p-MCM2 signal.

Conclusion

(S)-LY3177833 is a valuable research tool for investigating the role of CDC7 in cancer cell biology. The protocols provided here offer a framework for conducting in vitro experiments to assess its efficacy and mechanism of action. Researchers should optimize these protocols based on the specific cell lines and experimental conditions used. Careful consideration of treatment concentrations and durations is crucial for obtaining meaningful and reproducible results. The ability of (S)-LY3177833 to selectively induce cell cycle arrest and cell death in cancer cells underscores its potential as a therapeutic agent and warrants further investigation.

References

- 1. What are CDC7 inhibitors and how do they work? [synapse.patsnap.com]

- 2. What are CDC7 modulators and how do they work? [synapse.patsnap.com]

- 3. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 4. molbiolcell.org [molbiolcell.org]

- 5. Phosphorylation of Mcm2 by Cdc7 promotes pre-replication complex assembly during cell cycle re-entry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phosphorylation of Mcm2 by Cdc7 promotes pre-replication complex assembly during cell-cycle re-entry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mec1 is one of multiple kinases that prime the Mcm2-7 helicase for phosphorylation by Cdc7 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Inducing and exploiting vulnerabilities for the treatment of liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inducing and exploiting vulnerabilities for the treatment of liver cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Drug design with Cdc7 kinase: a potential novel cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dovepress.com [dovepress.com]

- 13. researchgate.net [researchgate.net]

Application Notes and Protocols for (S)-LY3177833 In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-LY3177833 is a potent and selective inhibitor of Cell Division Cycle 7 (Cdc7) kinase. Cdc7 is a serine/threonine kinase that, in complex with its regulatory subunit Dbf4, plays a crucial role in the initiation of DNA replication by phosphorylating the minichromosome maintenance (MCM) complex.[1] Overexpression of Cdc7 is observed in a variety of human cancers, making it a compelling target for anti-cancer therapy.[1] Inhibition of Cdc7 disrupts DNA replication, leading to cell cycle arrest and apoptosis in cancer cells.[1] These application notes provide a comprehensive overview of the effective concentrations of (S)-LY3177833 for in vivo studies, detailed experimental protocols, and a description of the underlying signaling pathway.

Data Presentation

In Vitro and In Vivo Efficacy of (S)-LY3177833 and Comparators

The following table summarizes the key quantitative data for (S)-LY3177833 and other relevant Cdc7 inhibitors. This allows for a comparative assessment of their potency.

| Compound | Target | In Vitro IC50 (Enzymatic Assay) | Cell-Based IC50 (MCM2 Phosphorylation) | In Vivo Effective Dose | Animal Model | Reference |

| (S)-LY3177833 | Cdc7 | 3.3 nM | 0.29 µM (H1299 cells) | 10, 20, 30 mg/kg (BID) | SW620 colorectal adenocarcinoma xenograft | --INVALID-LINK-- |

| TAK-931 | Cdc7 | <0.3 nM | Not specified | Not specified | Not specified | --INVALID-LINK-- |

| PHA-767491 | Cdc7/Cdk9 | 10 nM (Cdc7) | Not specified | Not specified | Not specified | --INVALID-LINK-- |

| XL413 | Cdc7 | Low nanomolar | Not specified | Not specified | Not specified | --INVALID-LINK-- |

Note: IC50 values can vary based on assay conditions. Direct comparison across different studies should be made with caution.

Signaling Pathway and Experimental Workflow

Cdc7-Dbf4 Signaling Pathway in DNA Replication Initiation

The diagram below illustrates the central role of the Cdc7-Dbf4 kinase complex in the initiation of DNA replication. (S)-LY3177833 acts by inhibiting the kinase activity of Cdc7, thereby preventing the phosphorylation of the MCM complex and halting the progression of the S phase.

References

Application Notes and Protocols for (S)-LY3177833 in Colorectal Cancer Models